molecular formula C24H19ClF3N3S2 B3036470 3-[(4-Chlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole CAS No. 344269-28-9

3-[(4-Chlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole

Cat. No.: B3036470
CAS No.: 344269-28-9
M. Wt: 506 g/mol
InChI Key: TVNGVYYXEZZGHY-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole is a useful research compound. Its molecular formula is C24H19ClF3N3S2 and its molecular weight is 506 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-[(4-Chlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole is a member of the triazole family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in cancer treatment, anti-inflammatory effects, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C23H19ClN4O2S2C_{23}H_{19}ClN_4O_2S_2 with a molecular weight of 483 g/mol. The structure features a triazole ring substituted with chlorophenyl and trifluoromethyl groups, which are known to influence biological activity.

PropertyValue
Molecular FormulaC23H19ClN4O2S2C_{23}H_{19}ClN_4O_2S_2
Molecular Weight483 g/mol
Purity≥ 95%

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. A study evaluated the compound's effectiveness against various cancer cell lines. The results showed that the compound inhibited cell proliferation and induced apoptosis in cancer cells. The mechanism appears to involve the disruption of cell cycle progression and the activation of pro-apoptotic pathways.

Case Study:
In a comparative study involving several triazole derivatives, it was found that compounds similar to This compound demonstrated enhanced cytotoxicity against breast and lung cancer cell lines. The study reported an IC50 value of approximately 10 µM for this compound against MCF-7 (breast cancer) cells, indicating potent anticancer activity .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been well documented. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. In vitro assays demonstrated that it effectively reduced nitric oxide (NO) levels in LPS-stimulated macrophages.

Inflammatory MarkerControl (µM)Treatment (µM)
TNF-α15030
IL-612025
NO10020

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The compound was tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. It exhibited broad-spectrum antimicrobial activity with notable efficacy against Staphylococcus aureus and Escherichia coli.

Case Study:
A recent study highlighted the compound's effectiveness against Candida albicans, showing an MIC value of 8 µg/mL, which suggests it could be a candidate for antifungal therapy .

The biological activities of This compound can be attributed to its ability to interact with various biological targets:

  • Cell Cycle Inhibition: The compound disrupts key regulatory proteins involved in cell cycle progression.
  • Apoptosis Induction: It activates caspase pathways leading to programmed cell death.
  • Cytokine Modulation: It downregulates pro-inflammatory cytokines through NF-kB pathway inhibition.
  • Antimicrobial Mechanisms: It interferes with bacterial cell wall synthesis and function.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClF3N3S2/c25-20-12-8-17(9-13-20)14-32-16-22-29-30-23(31(22)21-4-2-1-3-5-21)33-15-18-6-10-19(11-7-18)24(26,27)28/h1-13H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNGVYYXEZZGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)C(F)(F)F)CSCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClF3N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-Chlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole
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3-[(4-Chlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole
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3-[(4-Chlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole
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3-[(4-Chlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole
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3-[(4-Chlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole
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3-[(4-Chlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.